Methyl 7-chloro-8-methyl-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 7-chloro-8-methyl-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate: is a complex organic compound belonging to the quinoline family. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a chloro and methyl group on the quinoline ring, as well as a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler quinoline derivatives. One common approach is the Buchwald-Hartwig amination , which involves the palladium-catalyzed coupling of an aryl halide with an amine. The reaction conditions often require a palladium catalyst, a suitable ligand, and a base, typically conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters can also help in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the methyl group to a carboxylic acid.
Reduction: : Reducing the quinoline ring to produce dihydroquinoline derivatives.
Substitution: : Replacing the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF).
Major Products Formed
Oxidation: : Methyl 7-chloro-8-methyl-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-2-carboxylate can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : Reduction can yield dihydroquinoline derivatives, which are useful in further synthetic applications.
Substitution: : Substitution reactions can produce a variety of functionalized quinoline derivatives, expanding the compound's utility in different chemical processes.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: : Quinoline derivatives are known for their antimicrobial and antifungal properties, making this compound useful in the development of new drugs.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, in medicinal chemistry, quinoline derivatives often interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Similar compounds include:
Chloroquine: : A well-known antimalarial drug with a similar quinoline core.
Quinine: : Another antimalarial agent with a quinoline structure.
Ciprofloxacin: : A fluoroquinolone antibiotic that also contains a quinoline ring.
These compounds share the quinoline core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
methyl 7-chloro-8-methyl-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO5/c1-9-14(20)11(19-25-17(2,3)18(4,5)26-19)7-10-13(22)8-12(16(23)24-6)21-15(9)10/h7-8H,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOKUYRWSZDCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2Cl)C)NC(=CC3=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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